

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Magnolianin

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Compound of Interest

Compound Name: *Magnolianin*

Cat. No.: *B1181634*

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Abstract

Magnolianin (CAS 147663-91-0) is a complex trimeric neolignan isolated from the bark of *Magnolia obovata*. As a member of the lignan family of natural products, it has garnered significant interest for its notable biological activities, particularly its potent inhibition of 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Magnolianin**, supported by available spectroscopic data and detailed experimental protocols for its isolation and characterization. The intricate three-dimensional arrangement of its constituent phenylpropanoid units is critical to its biological function and presents a compelling target for synthetic and medicinal chemistry efforts.

Chemical Structure

Magnolianin is a C₅₄ trimeric neolignan, meaning it is composed of three C₁₈ phenylpropanoid units. Its molecular formula is C₅₄H₅₀O₈, with a molecular weight of 827.0 g/mol. [1] The structure was first elucidated by Fukuyama and colleagues in 1993 through extensive spectroscopic analysis. The molecule consists of two biphenyl ether neolignan units and one magnolol-type biphenyl neolignan unit.

The core of the **Magnolianin** structure is a central 1,4-benzodioxane ring system, which is a common feature in some lignans and neolignans. This central ring is linked to the other two monomeric units through ether and carbon-carbon bonds, creating a highly complex and sterically hindered three-dimensional architecture.

Table 1: Physicochemical Properties of **Magnolianin**

Property	Value	Reference
CAS Number	147663-91-0	[1]
Molecular Formula	C54H50O8	[1]
Molecular Weight	827.0 g/mol	[1]
Class	Trimeric Neolignan	[2]
Source	Magnolia obovata	[3][4][5]

Stereochemistry

The stereochemistry of **Magnolianin** is a critical aspect of its chemical identity and biological activity. The molecule contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The determination of the absolute configuration of these stereocenters is essential for understanding its interaction with biological targets and for guiding enantioselective synthesis efforts.

Based on the initial structural elucidation, the relative stereochemistry of the substituents on the 1,4-benzodioxane ring and other chiral centers has been proposed. However, without access to the full crystallographic or detailed NMR data from the original publication, the definitive absolute configuration (R/S notation) for each stereocenter remains to be conclusively presented in this guide. The determination of absolute configuration for complex molecules like **Magnolianin** typically relies on techniques such as X-ray crystallography of a single crystal or through chiroptical methods like electronic circular dichroism (ECD) in conjunction with quantum chemical calculations.

Spectroscopic Data for Structural Elucidation

The structure of **Magnolianin** was primarily determined using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry.

1H and 13C NMR Spectroscopy

While the specific chemical shift values and coupling constants from the original publication are not available in the conducted search, a general description of the expected NMR data can be provided based on the known structural motifs of related lignans and neolignans.

- **1H NMR:** The proton NMR spectrum of **Magnolianin** would be expected to be complex, with numerous signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the phenyl rings. Signals for methoxy groups would appear as singlets in the upfield region (around δ 3.5-4.0 ppm). The protons on the 1,4-benzodioxane ring and the propyl side chains would give rise to a series of multiplets in the aliphatic region, with their chemical shifts and coupling patterns providing crucial information about their connectivity and relative stereochemistry.
- **13C NMR:** The carbon-13 NMR spectrum would show a large number of signals corresponding to the 54 carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (δ 100-160 ppm), while the aliphatic carbons of the dioxane ring and side chains would appear at higher field.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been instrumental in establishing the connectivity between protons and carbons, and thus, in assembling the overall structure of this complex trimer.

Table 2: General Expected 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in **Magnolianin**

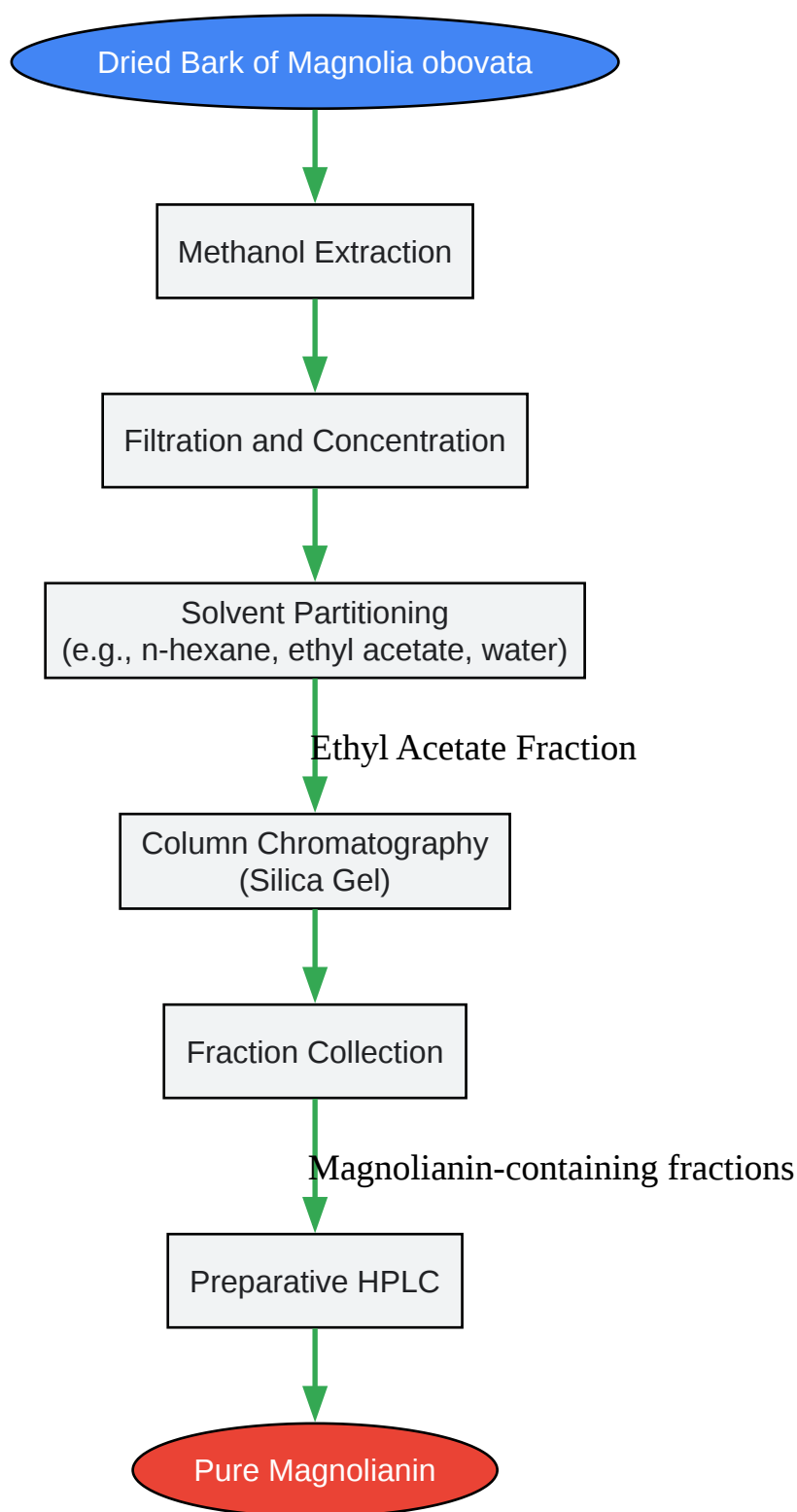
Functional Group	Expected ¹ H NMR Range (ppm)	Expected ¹³ C NMR Range (ppm)
Aromatic Protons (Ar-H)	6.0 - 8.0	100 - 160
Methoxy Protons (-OCH ₃)	3.5 - 4.0	55 - 65
Aliphatic Protons (Dioxane ring, side chains)	1.5 - 5.0	20 - 90

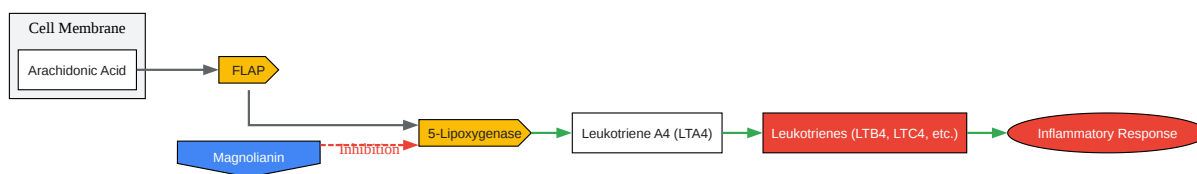
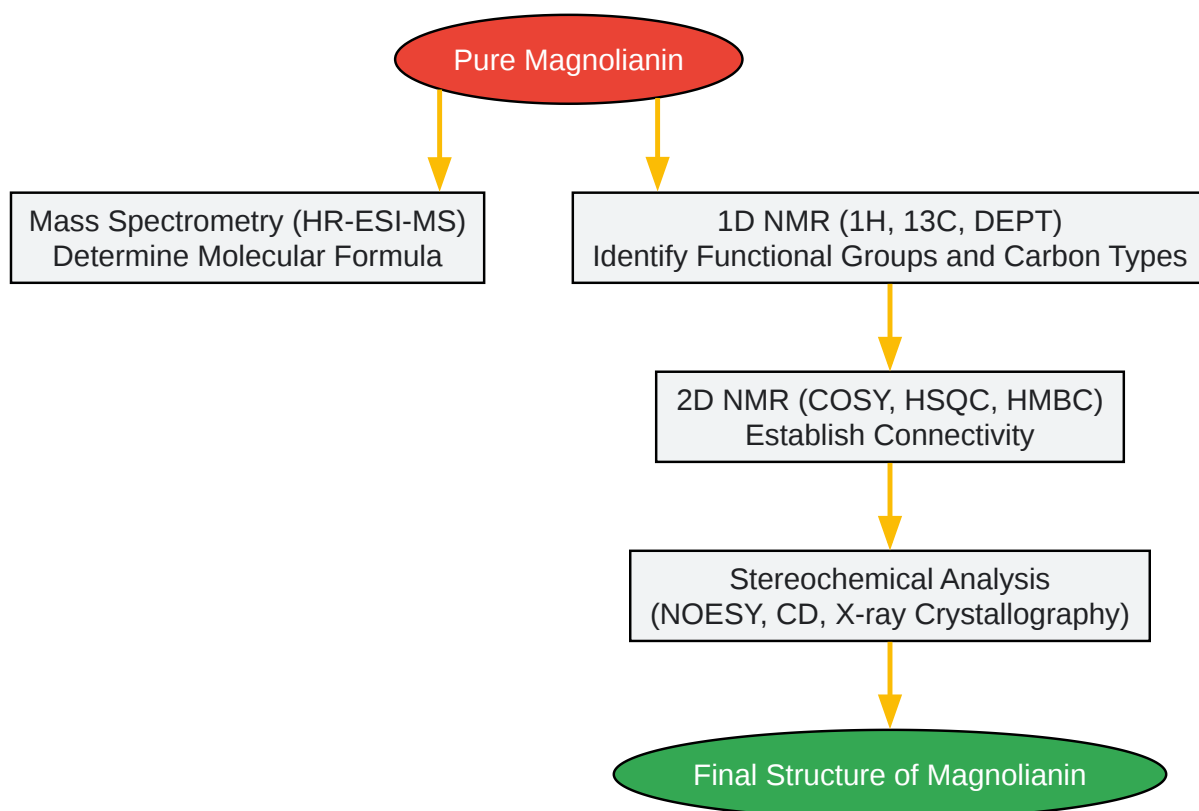
Experimental Protocols

Isolation of Magnolianin from *Magnolia obovata*

The following is a generalized protocol for the isolation of neolignans from *Magnolia* species, based on common phytochemical extraction and purification techniques. The specific details for **Magnolianin** would be found in the primary literature.

Diagram 1: General Workflow for Isolation of **Magnolianin**





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